

Application Notes and Protocols for Assessing CC-115 Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

CC-115 is a potent and selective dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] It exhibits anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines by simultaneously targeting two critical cellular pathways: the mTOR signaling cascade, which is a central regulator of cell growth and metabolism, and the DNA damage repair (DDR) pathway, specifically the non-homologous end joining (NHEJ) machinery.[1][4][5] These application notes provide detailed protocols for assessing the in vitro activity of CC-115.

Mechanism of Action:

CC-115 inhibits both mTORC1 and mTORC2 complexes, as evidenced by the decreased phosphorylation of their respective downstream effectors, S6 ribosomal protein and AKT at serine 473.[1] Concurrently, CC-115 inhibits the kinase activity of DNA-PK, a key enzyme in the NHEJ pathway for repairing DNA double-strand breaks. This leads to the suppression of DNA-PK autophosphorylation at serine 2056 and the subsequent impairment of DNA repair.[1][4][5] The dual inhibition of these pathways results in potent anti-tumor activity.[1][4][5]

Data Presentation



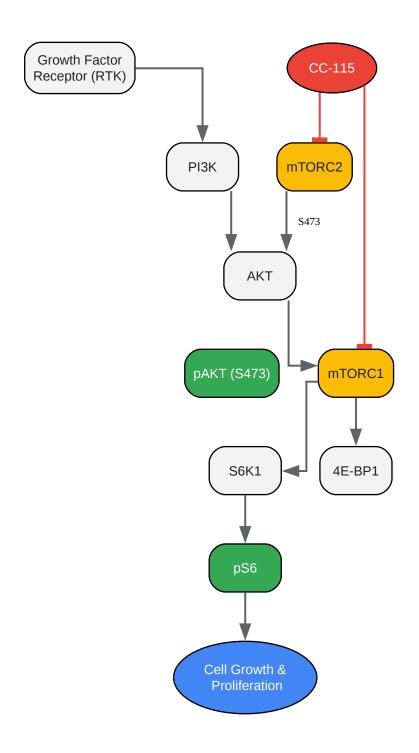
Table 1: In Vitro Inhibitory Activity of CC-115

Target	Assay Type	IC50 (nM)
mTOR	Cell-Free Kinase Assay	21
DNA-PK	Cell-Free Kinase Assay	13
pS6 (S235/236)	Cellular Assay (NCI-H441 cells)	160
pAKT (S473)	Cellular Assay (NCI-H441 cells)	136
pDNA-PK (S2056)	Cellular Assay (NCI-H441 cells)	2600

Data compiled from Tsuji et al., Oncotarget, 2017.[1]

Signaling Pathway and Experimental Workflow Diagrams

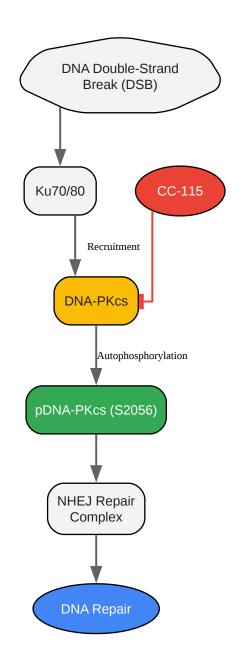




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Caption: CC-115 inhibits both mTORC1 and mTORC2 signaling pathways.

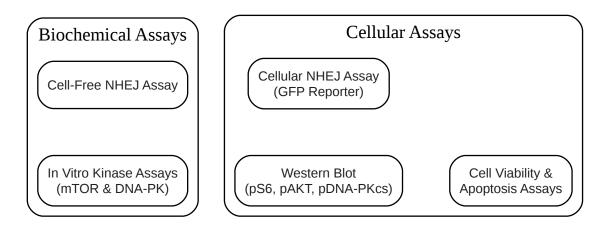




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Caption: CC-115 inhibits DNA-PKcs autophosphorylation, a key step in NHEJ.





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Caption: Workflow for the comprehensive assessment of CC-115 activity.

Experimental Protocols In Vitro Kinase Activity Assays

Objective: To determine the direct inhibitory effect of CC-115 on the enzymatic activity of mTOR and DNA-PK.

A. mTOR Kinase Assay

- Materials:
 - Recombinant human mTOR enzyme
 - GST-4E-BP1 substrate
 - Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT)
 - ATP
 - CC-115 (or other inhibitors)
 - ADP-Glo™ Kinase Assay kit (Promega) or similar



- 384-well plates
- Protocol:
 - Prepare serial dilutions of CC-115 in kinase assay buffer.
 - In a 384-well plate, add the mTOR enzyme to each well.
 - Add the CC-115 dilutions or vehicle control to the respective wells.
 - Initiate the kinase reaction by adding a mixture of GST-4E-BP1 substrate and ATP.
 - Incubate the plate at 30°C for 60 minutes.
 - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
 Assay kit according to the manufacturer's instructions.
 - Calculate the percent inhibition for each CC-115 concentration and determine the IC₅₀ value.

B. DNA-PK Kinase Assay

- Materials:
 - Purified human DNA-PK holoenzyme (DNA-PKcs and Ku70/80)
 - DNA-PK peptide substrate
 - DNA-PK reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM
 DTT)
 - Calf thymus DNA (as a DNA activator)
 - ATP
 - CC-115 (or other inhibitors)
 - ADP-Glo™ Kinase Assay kit (Promega) or similar



- 384-well plates
- Protocol:
 - Prepare serial dilutions of CC-115 in DNA-PK reaction buffer.
 - In a 384-well plate, add the DNA-PK enzyme and calf thymus DNA to each well.
 - Add the CC-115 dilutions or vehicle control.
 - Initiate the reaction by adding a mixture of the peptide substrate and ATP.
 - Incubate at room temperature for 60 minutes.
 - Measure ADP production using the ADP-Glo™ Kinase Assay kit.
 - Determine the IC₅₀ value of CC-115 for DNA-PK.

Cell-Free Non-Homologous End Joining (NHEJ) Assay

Objective: To assess the ability of CC-115 to inhibit the ligation of DNA double-strand breaks in a reconstituted system.

- Materials:
 - Nuclear extracts from a suitable cancer cell line (e.g., MCF7)
 - Linearized plasmid DNA (e.g., pBluescript linearized with a restriction enzyme)
 - NHEJ reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM ATP,
 1 mM DTT)
 - CC-115 (or other inhibitors)
 - Agarose gel electrophoresis system
 - DNA staining dye (e.g., SYBR Green)
- Protocol:



- Prepare nuclear extracts from the chosen cell line.
- Set up the NHEJ reaction by combining the nuclear extract, linearized plasmid DNA, and NHEJ reaction buffer.
- Add serial dilutions of CC-115 or vehicle control to the reactions.
- Incubate the reactions at 37°C for 2 hours.
- Stop the reaction by adding EDTA and deproteinizing the samples.
- Analyze the DNA products by agarose gel electrophoresis.
- Stain the gel with a DNA dye and visualize the formation of DNA multimers (dimers, trimers, etc.), which indicate successful end-joining.
- Quantify the band intensities to determine the extent of NHEJ inhibition.

Cellular Assays

A. Western Blotting for mTOR and DNA-PK Pathway Inhibition

Objective: To measure the effect of CC-115 on the phosphorylation of key downstream targets of mTOR and DNA-PK in intact cells.

- Materials:
 - Cancer cell line of interest (e.g., NCI-H441, HT29)
 - Cell culture medium and supplements
 - o CC-115
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies: anti-pS6 (S235/236), anti-total S6, anti-pAKT (S473), anti-total AKT, anti-pDNA-PKcs (S2056), anti-total DNA-PKcs, and a loading control (e.g., anti-β-actin).
 - HRP-conjugated secondary antibodies



- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment
- Protocol:
 - Seed cells in multi-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of CC-115 for the desired time (e.g., 2-4 hours).
 For DNA-PK activation, co-treat with a DNA damaging agent like bleomycin or etoposide.
 - Wash the cells with cold PBS and lyse them in lysis buffer.
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
 - Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

B. GFP-Based Cellular NHEJ Assay

Objective: To quantify the efficiency of NHEJ in living cells treated with CC-115.

- Materials:
 - A cell line stably expressing a GFP-based NHEJ reporter plasmid (e.g., pEJ-GFP)
 - I-Scel expression plasmid
 - Transfection reagent



- o CC-115
- Flow cytometer
- Protocol:
 - Seed the reporter cell line in multi-well plates.
 - Co-transfect the cells with the I-Scel expression plasmid to induce a double-strand break in the GFP reporter gene.
 - Treat the cells with CC-115 or vehicle control immediately after transfection.
 - Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
 - Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
 - A reduction in the percentage of GFP-positive cells in the CC-115-treated samples indicates inhibition of NHEJ.

C. Cell Viability and Apoptosis Assays

Objective: To determine the effect of CC-115 on cancer cell proliferation and survival.

- Cell Viability (e.g., CCK-8 or MTT Assay):
 - Seed cells in a 96-well plate and allow them to attach.
 - Treat with a range of CC-115 concentrations for 72 hours.
 - Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's protocol.
 - Measure the absorbance at the appropriate wavelength.
 - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
- Apoptosis (e.g., Annexin V/Propidium Iodide Staining):



- Treat cells with CC-115 for 24-48 hours.
- Harvest both adherent and floating cells.
- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

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